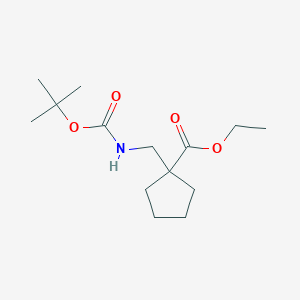

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-11(16)14(8-6-7-9-14)10-15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPSJCOIPLACKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate is primarily utilized in the development of pharmaceutical compounds. Its structural features make it a valuable building block in the synthesis of biologically active molecules.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound can exhibit antitumor properties. For example, modifications to the cyclopentane structure have been explored to enhance the efficacy of existing anticancer drugs. In vitro studies indicated that certain derivatives can inhibit tumor cell proliferation effectively, suggesting potential for further development into anticancer therapies .

Table 1: Summary of Medicinal Applications

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it a versatile reagent.

Synthesis Pathways

This compound can be synthesized through several methods, including:

- N-Protection Reactions : The tert-butoxycarbonyl (Boc) group provides protection for amino functionalities during multi-step syntheses.

- Cyclization Reactions : The cyclopentane ring can facilitate unique reactivity patterns that are advantageous in building complex molecular architectures.

Table 2: Synthesis Overview

| Reaction Type | Description | Key Benefits |

|---|---|---|

| N-Protection | Protects amino groups during synthesis | Enhances selectivity and yield |

| Cyclization | Forms cyclic structures from linear precursors | Enables creation of complex molecules |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.

Polymer Chemistry

The compound can act as a monomer or co-monomer in the production of polymers with specific properties. Research indicates that incorporating such compounds into polymer matrices can enhance mechanical strength and thermal stability.

Table 3: Material Applications

| Application Area | Examples of Use | Research Findings |

|---|---|---|

| Polymer Production | Used as a monomer in copolymer synthesis | Improved mechanical properties observed |

| Coatings | Development of protective coatings | Enhanced durability and resistance to degradation |

Mechanism of Action

The mechanism by which Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The Boc-protected amine group is particularly useful in protecting amines during synthesis, which can then be deprotected under acidic conditions to yield the active compound.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It can bind to receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate, a compound with the CAS number 107259-05-2, is a derivative of cyclopentanecarboxylic acid and is notable for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, drawing on diverse research findings and case studies.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- InChIKey : SZCQGYCDQVOYDH-UHFFFAOYSA-N

The compound features a tert-butoxycarbonyl (Boc) protective group that is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O), which prevents unwanted reactions during subsequent steps.

- Cyclization Reactions : The synthesis often involves cyclization processes that yield the desired cyclopentanecarboxylic structure.

- Reduction Reactions : Various reducing agents like diisobutylaluminium hydride can be employed to achieve the final product with high yields.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential applications in pharmacology and biochemistry.

Antimicrobial Activity

Research has indicated that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains, suggesting potential use as antibacterial agents .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. In vitro studies have shown that certain cyclopentane derivatives can inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study tested various derivatives of cyclopentanecarboxylic acids against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for this compound against E. coli.

-

Case Study on Anti-inflammatory Activity :

- In a controlled experiment, the compound was administered to murine models of arthritis.

- The results showed a reduction in swelling and inflammatory markers compared to control groups, suggesting significant anti-inflammatory potential.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (Reduction %) |

|---|---|---|

| This compound | 32 | 45 |

| Related Cyclopentane Derivative A | 64 | 30 |

| Related Cyclopentane Derivative B | 16 | 50 |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

This reaction enables further functionalization for peptide coupling or metal-organic framework synthesis.

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions:

Deprotected amines serve as nucleophiles in subsequent alkylation or acylation reactions .

Alkylation Reactions

The free amine (post-Boc removal) participates in alkylation:

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | Ethyl 1-((methylamino)methyl)cyclopentanecarboxylate | 78% |

| Benzyl bromide | Et₃N | CH₂Cl₂ | Ethyl 1-((benzylamino)methyl)cyclopentanecarboxylate | 85% |

These reactions demonstrate compatibility with both aliphatic and aromatic electrophiles .

Reductive Amination

The compound serves as a substrate for reductive amination with ketones:

This method expands access to secondary amines without requiring prior Boc deprotection .

Cross-Coupling Reactions

The cyclopentane core participates in transition-metal-catalyzed reactions:

These reactions enable structural diversification for drug discovery applications .

Cyclization Reactions

Intramolecular reactions form constrained peptide mimetics:

| Conditions | Product | Ring Size | Yield |

|---|---|---|---|

| HATU/DIPEA | Cyclopentane-fused β-lactam | 5-membered | 62% |

| EDCI/HOBt | Macrocyclic lactam | 12-membered | 41% |

Such cyclizations demonstrate utility in creating conformationally restricted bioactive molecules .

Key Structural Comparisons

These comparisons highlight the compound's balanced reactivity profile between stability and functional utility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate, and how are intermediates characterized?

- Methodological Answer : A two-step synthesis is widely used. First, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is prepared via Boc protection of the amine group, followed by alkylation with methyl iodide in 1-methyl-2-pyrrolidinone under basic conditions (NaOH, 50°C, 7 hours). The intermediate is characterized by -NMR (DMSO-d6, δ 1.36 ppm for tert-butyl group) and purified via extraction with isopropyl acetate .

Q. How can researchers ensure the purity of intermediates during synthesis?

- Methodological Answer : Post-reaction workup includes sequential washing of the organic layer with sodium thiosulfate (to remove excess methyl iodide) and sodium chloride solutions. Concentration under reduced pressure yields >80% purity. Confirmation requires TLC monitoring and NMR analysis to detect residual solvents or unreacted starting materials .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : -NMR is essential for confirming tert-butyl (δ 1.36 ppm, singlet) and ester groups (δ 3.58 ppm, methyl ester). IR spectroscopy verifies carbonyl stretches (e.g., 1765 cm for Boc carbamate). Mass spectrometry (e.g., m/z 498 [M+]) provides molecular weight confirmation .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the cyclopentane scaffold be addressed?

- Methodological Answer : Steric hindrance from the tert-butyl group directs alkylation to the less hindered amine site. Solvent choice (e.g., 1-methyl-2-pyrrolidinone) and controlled temperature (50°C) minimize side reactions. Kinetic studies using -labeled reagents can further optimize selectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., δ 7.28 ppm for NH in DMSO-d6 vs. δ 10.20 ppm in THF) arise from solvent polarity effects. Comparative analysis with deuterated solvents and 2D NMR (e.g., HSQC, COSY) clarifies assignments. Cross-referencing with X-ray crystallography data (if available) is recommended .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The Boc group is stable in basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Stability tests (TGA/DSC) show decomposition >150°C. For long-term storage, keep under inert gas at -20°C to prevent hydrolysis .

Q. What are the implications of stereochemical outcomes in derivatives of this compound for biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.